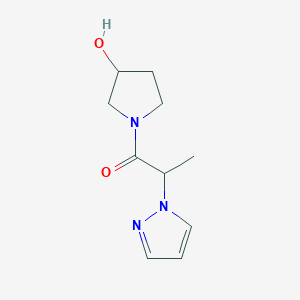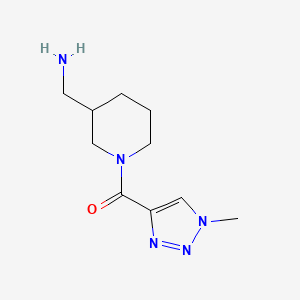
(1-甲基-1H-1,2,3-三唑-4-基)(3-(氨基甲基)哌啶-1-基)甲酮
描述
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone:
科学研究应用
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: has several scientific research applications:
Medicinal Chemistry: : The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders, cardiovascular diseases, and infectious diseases.
Biology: : It can be employed in biological studies to investigate its interactions with various biomolecules and its potential as a lead compound for drug discovery.
Material Science: : The compound's unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.
作用机制
Target of Action
It’s worth noting that piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to different changes .
Biochemical Pathways
Piperidine derivatives have been found to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives have been extensively studied .
Result of Action
Piperidine derivatives have been found to have various biological and pharmacological activities .
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves the following steps:
Synthesis of Piperidine Derivative: : The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of amino alcohols.
Introduction of Aminomethyl Group: : The aminomethyl group can be introduced through reductive amination of the piperidine derivative with formaldehyde and ammonia.
Synthesis of Triazole Ring: : The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of Piperidine and Triazole: : The final step involves the coupling of the piperidine derivative with the triazole ring using appropriate coupling reagents and conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation may be employed to obtain the final product.
化学反应分析
Types of Reactions
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the piperidine and triazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine and triazole rings, which can have different functional groups and structural modifications.
相似化合物的比较
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: can be compared with other similar compounds, such as:
Piperidine Derivatives: : Other piperidine derivatives with different substituents and functional groups.
Triazole Derivatives: : Other triazole compounds with varying substituents and ring structures.
Heterocyclic Compounds: : Other heterocyclic compounds containing nitrogen atoms in their rings.
The uniqueness of (3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone lies in its specific combination of piperidine and triazole rings, which may confer distinct biological and chemical properties compared to other similar compounds.
属性
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-14-7-9(12-13-14)10(16)15-4-2-3-8(5-11)6-15/h7-8H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVOXFGIASLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)
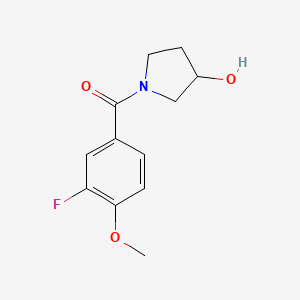
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488884.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488885.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488887.png)
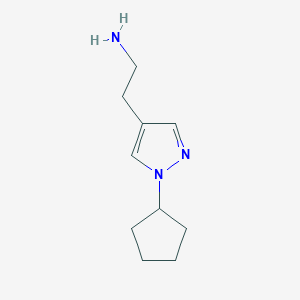
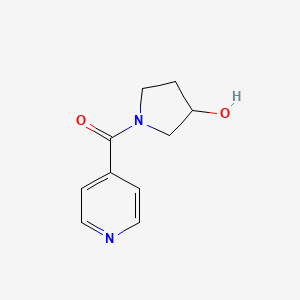
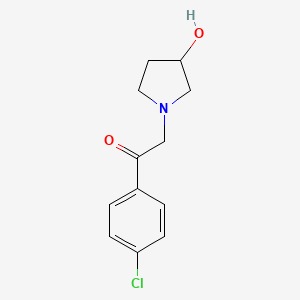
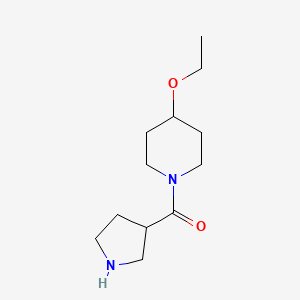
![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)
